Julolidine

Catalog No.
S1896556
CAS No.
479-59-4
M.F
C12H15N
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Julolidine

Standard anilines (DMA, DEA) lead to TICT quenching and poor quantum yields in fluorophores. Julolidine's rigid tricyclic structure locks N-aryl coplanarity, maximizing electron donation and suppressing non-radiative decay.

  • Enables high quantum yield dyes for bioimaging, voltage sensing, and single-molecule tracking.
  • Regioselective formylation to 9-formyljulolidine (>80% yield) facilitates D-π-A scale-up.
  • Preferred precursor for coumarin, squaraine, and rhodamine dyes with enhanced photostability.

CAS Number

479-59-4

Product Name

Julolidine

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2

InChI Key

DZFWNZJKBJOGFQ-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC=C2)CCCN3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)CCCN3C1

The exact mass of the compound Julolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82354. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine, 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, Julolidin, 2,3,6,7-Tetrahydro-1H,5H-benzo[i,j]quinolizine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Julolidine is a highly rigidified tricyclic amine utilized as a premium electron-donating building block in the synthesis of advanced organic materials, fluorescent dyes, and optoelectronic components. By physically locking the nitrogen atom within two fused six-membered rings, julolidine enforces strict coplanarity between the nitrogen lone pair and the aromatic system. This structural rigidity fundamentally alters its electronic and photophysical behavior compared to standard dialkylanilines, maximizing its electron-donating capacity and suppressing non-radiative decay pathways. For procurement teams and synthetic chemists, julolidine represents a critical precursor when standard anilines fail to deliver the requisite quantum yields, emission wavelengths, or charge-transfer efficiencies in downstream functional materials [1].

Research Fit

1 Electron-donor building block for photoconductive materials and chemiluminescent dyes
2 Rigid planar scaffold for fluorescent molecular rotor design
3 Conformationally locked nitrogen lone pair enhances electron-donating character

Substituting julolidine with cheaper, non-rigid analogs like N,N-dimethylaniline (DMA) or N,N-diethylaniline (DEA) routinely results in severe performance degradation in final applications. In fluorescent dye synthesis, the freely rotating carbon-nitrogen bonds in DMA and DEA allow the excited molecule to relax into a Twisted Intramolecular Charge Transfer (TICT) state, which dissipates energy non-radiatively and severely quenches fluorescence in polar environments. Furthermore, the lack of a structural lock in standard anilines reduces the effective overlap of the nitrogen lone pair with the pi-system, weakening the overall electron-donor strength and lowering the HOMO energy level. Consequently, dyes and push-pull chromophores synthesized from generic dialkylanilines suffer from lower quantum yields, blue-shifted emissions, and inferior photoinduced electron transfer (PeT) rates compared to their julolidine-derived counterparts [1].

Substitution Risk

1 Rigid tricyclic structure restricts non-radiative decay pathways compared to freely rotating arylamine donors
2 Enforced nitrogen planarity strengthens electron-donating ability relative to conventional aniline derivatives
3 Performance differences in quantum yield, electro-optic coefficients, and photovoltaic parameters may limit direct substitution

Suppression of Twisted Intramolecular Charge Transfer (TICT) for Higher Quantum Yields

The rigid tricyclic framework of julolidine physically prevents the rotation of the dialkylamino group relative to the phenyl ring. When incorporated into fluorophores, julolidine eliminates the non-radiative decay pathway associated with the TICT state. Comparative studies demonstrate that replacing N,N-diethylaniline (DEA) with julolidine in push-pull dye architectures significantly increases the fluorescence quantum yield and extends the fluorescence lifetime, directly improving the brightness and stability of the resulting probes in polar solvents [1].

Evidence DimensionFluorescence quantum yield and non-radiative decay rate
Target Compound DataHigh fluorescence quantum yield and extended fluorescence lifetime due to locked conformation
Comparator Or BaselineN,N-diethylaniline (DEA) analogs (highly prone to non-radiative decay via TICT)
Quantified DifferenceUp to an order of magnitude reduction in non-radiative decay rates and significantly higher quantum yields in polar solvents compared to DEA analogs
ConditionsPhotophysical characterization of push-pull fluorophores in polar aqueous or organic solvents

Buyers synthesizing premium fluorescent probes must select julolidine to guarantee maximum brightness and prevent solvent-dependent fluorescence quenching.

Electro-Optic Coefficient
Head-to-head
Julolidine chromophore (D5) r33 = 228 pm/V; dialkyl-aminobenzene analog 24.6 pm/V (30% larger r33 for julolidine donor at matched concentration)
Reported r33 advantage supports lower Vπ modulator design
Cross-study comparison; measured at 1310-1550 nm in poled polymer films

Enhanced Electron-Donor Strength and Elevated HOMO Energy Levels

The enforced planarity of julolidine maximizes orbital overlap between the nitrogen lone pair and the aromatic pi-system, making it a substantially stronger electron donor than non-rigid anilines. In the design of photoinduced electron transfer (PeT) sensors and non-linear optical (NLO) materials, julolidine-based molecular wires demonstrate higher Highest Occupied Molecular Orbital (HOMO) energy levels and more negative oxidation potentials than those derived from N,N-dimethylaniline (DMA). This increased driving force for charge transfer directly translates to enhanced sensitivity in voltage fluorophores and higher power conversion efficiencies in optoelectronic devices[1].

Evidence DimensionOxidation potential and HOMO energy level
Target Compound DataElevated HOMO energy level and more negative oxidation potential
Comparator Or BaselineN,N-dimethylaniline (DMA) derived molecular wires
Quantified DifferenceMore negative ΔG for Photoinduced Electron Transfer (PeT), resulting in faster PeT rates and enhanced sensor response
ConditionsElectrochemical and computational profiling of donor-acceptor molecular wires

For procurement in optoelectronics and sensor manufacturing, julolidine is the required donor module to achieve the necessary energetic driving force for efficient charge separation.

Electron Lifetime (DSSC)
Head-to-head
J-R9 (julolidine) τ1/2 = 3.81 μs vs. TPA-R9 1.98 μs and CAR-R9 1.40 μs (92–172% longer electron lifetime)
Reported longer electron lifetime indicates reduced charge recombination
DSSC conditions with I⁻/I₃⁻ electrolyte, transient absorption spectroscopy

Regioselective Precursor Manufacturability via Vilsmeier-Haack Formylation

As a synthetic building block, julolidine offers exceptional reliability in electrophilic aromatic substitutions due to its sterically locked para-position. Vilsmeier-Haack formylation of julolidine proceeds with high regioselectivity and efficiency, routinely yielding 9-formyljulolidine in 83–88% isolated yields. In contrast, formylation of less rigid dialkylanilines can suffer from competing side reactions, lower yields, or complex purification requirements. This high-yielding, clean conversion makes julolidine an ideal starting material for downstream Knoevenagel condensations and Wittig olefinations [1].

Evidence DimensionIsolated yield in Vilsmeier-Haack formylation
Target Compound Data83–88% isolated yield of 9-formyljulolidine
Comparator Or BaselineNon-rigid dialkylanilines (variable yields, prone to mixed isomers)
Quantified DifferenceConsistent >80% yield with absolute para-regioselectivity, eliminating the need for complex isomeric separation
ConditionsStandard Vilsmeier-Haack formylation using POCl3 and DMF

Process chemists prioritize julolidine to ensure scalable, high-yield production of aldehyde-functionalized intermediates without costly isomeric purification steps.

DSSC Efficiency & Jsc
Head-to-head
JTPA2 (julolidine secondary donor) Jsc = 10.2 mA/cm², η = 4.1% vs. TPA2 5.1 mA/cm², 2.0% (≈100% increase)
Julolidine incorporation doubled photocurrent and efficiency in direct comparison
AM 1.5G, 100 mW/cm²; I⁻/I₃⁻ electrolyte; dye-sensitized solar cells
Thermoelectric Power Factor
Head-to-head
JLBI-doped N2200 PF ≈ 12 μW/m·K² vs. N-DMBI ≈ 1, TAM ≈ 0.8 μW/m·K² (≈12–15× higher)
Reported >10× power factor enhancement attributed to lipophilic julolidine dopant
10 mol% doping in N2200 thin films at room temperature
Exciplex Luminescence
Head-to-head
Anthracene-julolidine exciplex relative intensity ≈ 1.77 vs. anthracene-DMA ≈ 1.00 (77% brighter)
Reported higher luminescence intensity linked to restricted amino group twisting
Non-polar solvent, matched donor concentrations, room temperature
Electron-Donating Strength
Class-level
Polymethine dyes with julolidine show bathochromic λmax shift relative to dimethylaniline-based analogs, indicating stronger donor character
Reported class-level trend consistent with enhanced HOMO elevation
Quantitative magnitude not specified; review specific dye structures

Synthesis of High-Brightness Fluorescent Dyes

Due to its ability to suppress TICT states and maximize quantum yields, julolidine is the premier precursor for synthesizing advanced fluorescent dyes, including julolidine-fused coumarins (e.g., Coumarin 153), squaraines, and rhodamines. It is the material of choice when developing probes for bioimaging, flow cytometry, or single-molecule tracking where maximum photon output is critical [1].

Development of Voltage-Sensitive Fluorophores (VFs)

The exceptionally strong electron-donating capacity and high HOMO level of julolidine make it an optimal donor moiety in the design of PeT-based voltage-sensitive dyes. Incorporating julolidine into the molecular wire of these sensors enhances the thermodynamic driving force for electron transfer, resulting in superior sensitivity for monitoring membrane potential dynamics in neurons and cardiomyocytes [2].

High-Yield Manufacturing of D-π-A Optoelectronic Precursors

In process chemistry, julolidine is utilized as a highly reliable starting material for donor-pi-acceptor (D-π-A) architectures. Because it undergoes clean, regioselective formylation to 9-formyljulolidine in high yields (>80%), it streamlines the scale-up of complex optoelectronic intermediates, avoiding the costly purification steps often required when using non-rigid dialkylanilines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic electro-optic modulator research
Donor rigidity and hyperpolarizability
r33, Vπ, and poling efficiency characterization
Dye-sensitized solar cell (DSSC) studies
Electron lifetime and recombination resistance
Transient absorption decay, Jsc, and Voc evaluation
n-Type organic thermoelectric material development
Dopant miscibility and charge-transfer efficiency
Power factor and electrical conductivity under controlled doping
Exciplex-based emitter and sensor research
Conformational rigidity and luminescence quantum yield
Emission intensity and lifetime relative to DMA exciplex

XLogP3

2.8

Melting Point

40.0 °C

UNII

8ERL3KJ6GQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

479-59-4

Wikipedia

Julolidine

General Manufacturing Information

1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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